molecular formula C12H19N3O3S B4415785 Tert-butyl 2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate

Tert-butyl 2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate

Cat. No.: B4415785
M. Wt: 285.36 g/mol
InChI Key: HEOGZQYGRHKFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylate: is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a tert-butyl group, a methylthio group, and a pyrrolidinecarboxylate moiety

Preparation Methods

The synthesis of Tert-butyl 2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-amino-5-(methylthio)-1,3,4-oxadiazole with tert-butyl 1-pyrrolidinecarboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

tert-Butyl 2-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 2-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 2-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylate can be compared with other similar compounds, such as:

The uniqueness of Tert-butyl 2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-12(2,3)18-11(16)15-7-5-6-8(15)9-13-14-10(17-9)19-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOGZQYGRHKFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate
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Tert-butyl 2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate
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Tert-butyl 2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate
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Tert-butyl 2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate
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Tert-butyl 2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate

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